4-(2-Thienyl)buttersäure

Übersicht

Beschreibung

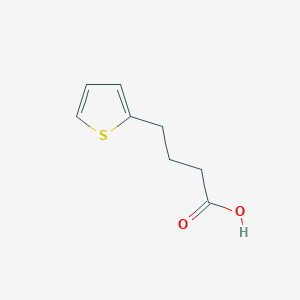

4-(2-Thienyl)Buttersäure ist eine organische Verbindung mit der Summenformel C8H10O2S. Es ist eine Monocarbonsäure, die ein Buttersäuregrundgerüst mit einer 2-Thienylgruppe aufweist, die an der vierten Position gebunden ist.

Wissenschaftliche Forschungsanwendungen

4-(2-Thienyl)Buttersäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Enzymen untersucht.

Medizin: Es wird geforscht, um seine potenziellen therapeutischen Wirkungen und Anwendungen in der Arzneimittelentwicklung zu untersuchen.

Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel kann es auf die aromatische Aminosäure-Aminotransferase wirken und verschiedene biochemische Prozesse beeinflussen. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren .

Ähnliche Verbindungen:

- 2-Thiophenbuttersäure

- 2-Thiophenbutansäure

- γ-(α-Thienyl)buttersäure

Vergleich: this compound ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Thienylgruppe an der vierten Position einzigartig. Dieses strukturelle Merkmal verleiht im Vergleich zu anderen ähnlichen Verbindungen eindeutige chemische und biologische Eigenschaften .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Untersuchungsobjekt in Chemie, Biologie, Medizin und Industrie.

Wirkmechanismus

Target of Action

The primary target of 4-(2-Thienyl)butyric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

It is known that the compound interacts with the aromatic-amino-acid aminotransferase, potentially altering its function

Biochemical Pathways

The specific biochemical pathways affected by 4-(2-Thienyl)butyric acid are currently unknown . Given its target, it is plausible that the compound could influence pathways related to the metabolism of aromatic amino acids.

Pharmacokinetics

Information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.

Result of Action

The molecular and cellular effects of 4-(2-Thienyl)butyric acid’s action are not well-understood. Given its target, it is likely that the compound could influence the function of cells that rely on the metabolism of aromatic amino acids. The specific effects would depend on the nature of the compound’s interaction with the aromatic-amino-acid aminotransferase .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(2-Thienyl)butyric acid is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. More research is needed to understand these influences .

Biochemische Analyse

Cellular Effects

It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It’s possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It’s possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s possible that it has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-(2-Thienyl)Buttersäure kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Thiophen mit Buttersäure unter bestimmten Bedingungen, um die Thienylgruppe an der gewünschten Position einzuführen. Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um die richtige Substitution zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von this compound häufig in großtechnischen chemischen Reaktoren, in denen die Reaktanten unter optimierten Bedingungen zusammengeführt werden. Der Prozess kann Schritte wie Reinigung und Kristallisation umfassen, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-(2-Thienyl)Buttersäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.

Substitution: Die Thienylgruppe kann an elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Brom oder Chlor unter sauren Bedingungen beinhalten.

Wichtigste gebildete Produkte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Halogenierte Thienyl-Derivate.

Vergleich Mit ähnlichen Verbindungen

- 2-Thiophenebutyric Acid

- 2-Thiophenebutanoic Acid

- γ-(α-Thienyl)butyric Acid

Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

4-(2-Thienyl)butyric acid, also known as 4-(thiophen-2-yl)butanoic acid, has garnered attention due to its diverse biological activities and potential applications in pharmacology. This compound possesses a unique structure that contributes to its various interactions with biological systems, particularly in antimicrobial and antitumor activities.

- Chemical Formula : C₈H₁₀O₂S

- Molecular Weight : 170.23 g/mol

- CAS Number : 4653-11-6

- Boiling Point : 122 °C (0.3 mmHg)

- Density : 1.169 g/cm³

Synthesis and Derivatives

Research has demonstrated the synthesis of organotin(IV) derivatives of 4-(2-thienyl)butyric acid, which have been evaluated for their biological activities. These derivatives are formed by reacting the ligand with tri- and diorganotin salts, resulting in compounds that exhibit enhanced antimicrobial properties compared to the parent compound .

Antimicrobial Activity

4-(2-Thienyl)butyric acid and its organotin derivatives have been subjected to various antimicrobial tests against a range of bacterial and fungal strains. The studies indicate that these compounds exhibit significant activity against:

-

Bacteria :

- Escherichia coli

- Klebsiella pneumoniae

- Bacillus subtilis

- Staphylococcus aureus

-

Fungi :

- Mucor species

- Aspergillus flavus

- Aspergillus niger

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, leading to cell lysis and death . Notably, some organotin derivatives showed antifungal activity comparable to the standard drug terbinafine, suggesting their potential as new antimicrobial agents .

Antitumor Activity

In addition to antimicrobial properties, preliminary studies have indicated that 4-(2-thienyl)butyric acid may possess antitumor activity. The compound has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent. The exact mechanism remains under study, but it is hypothesized that it may involve apoptosis induction and cell cycle arrest in tumor cells .

Case Study: Antimicrobial Efficacy

In a comparative study involving the antimicrobial efficacy of various organotin derivatives of 4-(2-thienyl)butyric acid, researchers found that specific derivatives exhibited superior activity against resistant strains of bacteria. The study utilized standard agar diffusion methods to assess inhibition zones, revealing that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4-(2-Thienyl)butyric acid | 50 | Bactericidal |

| Organotin Derivative A | 25 | Bactericidal |

| Organotin Derivative B | 30 | Fungicidal |

Research Findings on Antitumor Activity

Another research initiative focused on the antitumor potential of 4-(2-thienyl)butyric acid demonstrated promising results in inhibiting the proliferation of human cancer cell lines. Cell viability assays indicated a dose-dependent response, with IC50 values suggesting significant cytotoxicity at higher concentrations .

Eigenschaften

IUPAC Name |

4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTXLSQVYGNWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196868 | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4653-11-6 | |

| Record name | 2-Thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Thienyl)Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-Thienyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiophenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-THIENYL)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential toxic effects of 4-(2-thienyl)butyric acid on kidney cells?

A: Research suggests that 4-(2-thienyl)butyric acid can induce oxidative stress in isolated rat kidney cells, specifically in proximal and distal tubular cells. [] This finding highlights the importance of further investigating the potential nephrotoxic effects of this compound.

Q2: Can 4-(2-thienyl)butyric acid be synthesized using succinyl dichloride?

A: Yes, studies have demonstrated the successful synthesis of 4-(2-thienyl)butyric acid derivatives by reacting succinyl dichloride with thiophene compounds via Friedel-Crafts acylation. [] This method offers a potential synthetic route for preparing this compound and its analogs.

Q3: Are there any catalytic applications for the hydrogenation of 4-(2-thienyl)butyric acid derivatives?

A: Research indicates that derivatives of 2-oxo-4-(2-thienyl)butenoic acid, structurally related to 4-(2-thienyl)butyric acid, can be hydrogenated using palladium and nickel catalysts. [] This suggests potential catalytic applications for the selective modification of these compounds.

Q4: What is known about the structure of 4-(2-thienyl)butyric acid and its derivatives?

A: Researchers have successfully synthesized and elucidated the structure of various organotin(IV) derivatives of 4-(2-thienyl)butyric acid. [] This structural information is crucial for understanding the chemical behavior and potential biological activities of these compounds.

Q5: Does 4-(2-thienyl)butyric acid interact with enzymes?

A: While the provided research doesn't directly address this question, one study mentions the potential interaction of 4-(2-thienyl)butyric acid with aromatic amino acid aminotransferase. [] This finding warrants further investigation to understand the enzymatic activity modulation by this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.